REACTION_SMILES
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[CH2:1]=[CH:2][C:3]#[N:4].[CH2:5]([CH3:6])[O:7][P:8]([OH:9])[CH:10]1[O:11][CH2:12][CH2:13][CH2:14]1.[CH3:16][CH2:17][O-:18].[CH3:19][C:20](=[O:21])[OH:22].[CH3:23][CH2:24][OH:25].[Na+:15]>>[CH2:1]([CH2:2][C:3]#[N:4])[P:8]([O:7][CH2:5][CH3:6])(=[O:9])[CH:10]1[O:11][CH2:12][CH2:13][CH2:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC#N
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Name
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CCOP(O)C1CCCO1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(O)C1CCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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CCOP(=O)(CCC#N)C1CCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |